molecular formula C10H22ClNO2 B13386178 Tert-butyl 2-amino-3-methylpentanoate hydrochloride

Tert-butyl 2-amino-3-methylpentanoate hydrochloride

Cat. No.: B13386178
M. Wt: 223.74 g/mol
InChI Key: IFRYMHOZFAPYPJ-UHFFFAOYSA-N
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Description

L-Isoleucine tert-Butyl Ester Hydrochloride: is a chemical compound with the molecular formula C10H22ClNO2. It is a derivative of the amino acid isoleucine, where the carboxyl group is esterified with tert-butyl alcohol and the compound is converted to its hydrochloride salt. This compound is commonly used in organic synthesis, particularly in the pharmaceutical industry, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucine tert-Butyl Ester Hydrochloride typically involves the esterification of L-isoleucine with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Industrial Production Methods: Industrial production methods for L-Isoleucine tert-Butyl Ester Hydrochloride involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

L-Isoleucine tert-Butyl Ester Hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: Utilized in studies involving amino acid metabolism and protein synthesis.

    Medicine: Employed in the development of pharmaceutical compounds, particularly those targeting metabolic pathways.

    Industry: Used in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of L-Isoleucine tert-Butyl Ester Hydrochloride involves its conversion to L-isoleucine, which is an essential amino acid. L-Isoleucine plays a crucial role in protein synthesis, energy production, and metabolic regulation. The compound’s effects are mediated through its interaction with enzymes and transporters involved in amino acid metabolism .

Comparison with Similar Compounds

  • L-Alanine tert-Butyl Ester Hydrochloride
  • Glycine tert-Butyl Ester Hydrochloride
  • L-Threonine Methyl Ester Hydrochloride

Comparison: L-Isoleucine tert-Butyl Ester Hydrochloride is unique due to its specific structure and the presence of the isoleucine moiety. This gives it distinct properties and applications compared to other similar compounds. For example, L-Alanine tert-Butyl Ester Hydrochloride and Glycine tert-Butyl Ester Hydrochloride have different amino acid backbones, leading to variations in their reactivity and applications .

Properties

IUPAC Name

tert-butyl 2-amino-3-methylpentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRYMHOZFAPYPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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